2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc compound with the molecular formula C₆H₁₁ClO₂Zn and a molecular weight of approximately 217.0 g/mol. It is characterized by the presence of a tert-butoxy group attached to an oxoethyl moiety, making it a useful reagent in organic synthesis. The compound is typically encountered as a colorless to pale yellow liquid, and it is soluble in organic solvents such as diethyl ether and tetrahydrofuran. Its structural formula indicates that it contains both zinc and chlorine, which are integral to its reactivity as a nucleophile in
The zinc atom in the molecule acts as a Lewis acid, accepting electron density from a carbonyl group (C=O) or other electron-rich functional groups. This activation can facilitate nucleophilic addition reactions, a fundamental step in many organic syntheses PubChem, CID 24722599: .
The tert-butoxy group (t-Bu), represented by a bulky (C4H9) group bonded to oxygen, serves as a protecting group for the carbonyl oxygen. Protecting groups are used to temporarily mask the reactivity of a functional group while allowing reactions to occur at other sites in the molecule. The tert-butoxy group is a common protecting group for carbonyl functionalities due to its steric hindrance and ease of removal under specific conditions [Clayden, J., Greeves, N., Warren, S. & Wothers, P. (2012). Organic Chemistry (2nd Ed.). Oxford University Press].
The presence of a ketone carbonyl (C=O) group suggests potential applications in aldol-type reactions. Aldol reactions are a class of condensation reactions that combine two carbonyl compounds to form a β-hydroxycarbonyl compound. The zinc moiety could activate the ketone towards nucleophilic attack, while the tert-butoxy group protects the other carbonyl functionality [Li, J.-J., & Corey, E. J. (1997). Name Reactions in Organic Chemistry. Wiley-Interscience Publication].
The synthesis of 2-Tert-butoxy-2-oxoethylzinc chloride can be achieved through several methods:
These methods are optimized for yield and purity, especially in industrial settings where continuous flow reactors may be employed.
2-Tert-butoxy-2-oxoethylzinc chloride finds applications across various fields:
Several compounds exhibit similar properties or applications to 2-Tert-butoxy-2-oxoethylzinc chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethylzinc | C₄H₁₀Zn | Used for similar cross-coupling reactions |
Zinc Bromide | ZnBr₂ | Involved in organometallic chemistry |
Zinc Chloride | ZnCl₂ | Commonly used Lewis acid for various reactions |
Trimethylsilyl Zinc Chloride | C₆H₁₅ClZn | Useful for silylation reactions |
Uniqueness: 2-Tert-butoxy-2-oxoethylzinc chloride is distinct due to its specific structure that allows for selective reactivity patterns not fully replicated by other organozinc compounds. Its tert-butoxy group enhances solubility in organic solvents while providing unique steric hindrance that can influence reaction pathways .